D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxooctyl)oxy)tetradecanoate), (2(R),3(R))-

Description

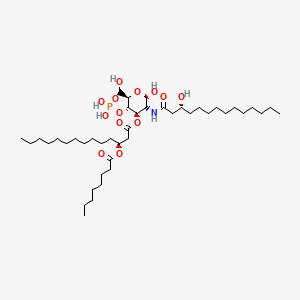

This compound is a highly modified D-glucose derivative with a molecular formula of C₄₄H₈₄NO₁₃P (MW: ~866–908 g/mol) . Key structural features include:

- 2-Deoxy substitution: Removal of the hydroxyl group at C2, replaced by an amino group linked to a 3-hydroxytetradecanoyl chain.

- Ester group at C3: A complex acyloxy substituent (3-((1-oxooctyl)oxy)tetradecanoate) contributing to hydrophobicity .

- Stereochemistry: (2R,3R) configuration, critical for chiral recognition in biological systems .

Its synthesis likely involves multi-step modifications of D-glucose, including acylation, phosphorylation, and stereospecific reactions . Applications may span biochemical probes, enzyme substrates, or therapeutic agents due to its structural resemblance to lipid-modified sugars involved in signaling pathways.

Properties

CAS No. |

125034-34-6 |

|---|---|

Molecular Formula |

C42H80NO13P |

Molecular Weight |

838.1 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl] (3S)-3-octanoyloxytetradecanoate |

InChI |

InChI=1S/C42H80NO13P/c1-4-7-10-13-15-17-19-22-24-27-33(45)30-36(46)43-39-41(40(56-57(50,51)52)35(32-44)54-42(39)49)55-38(48)31-34(53-37(47)29-26-21-12-9-6-3)28-25-23-20-18-16-14-11-8-5-2/h33-35,39-42,44-45,49H,4-32H2,1-3H3,(H,43,46)(H2,50,51,52)/t33-,34+,35-,39-,40-,41-,42-/m1/s1 |

InChI Key |

OOOBCVMQPSASMS-SBVZNWFOSA-N |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)OP(=O)(O)O)OC(=O)C[C@H](CCCCCCCCCCC)OC(=O)CCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCC)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step organic synthesis approach involving:

- Starting material: D-glucose or a protected glucose derivative.

- Stepwise functionalization: Introduction of the amino group at the 2-position by substitution of the hydroxyl group, often via nucleophilic substitution or reductive amination.

- Attachment of fatty acid chains: The long-chain fatty acid moieties (tetradecyl and octyl derivatives) are introduced via amide and ester bond formation, respectively.

- Phosphorylation: The dihydrogen phosphate group is introduced at the 4-position through selective phosphorylation reactions.

- Protection and deprotection: Throughout the synthesis, protecting groups are used to mask reactive hydroxyl groups to ensure regioselectivity and stereoselectivity.

- Purification: Final purification is achieved by chromatographic techniques to isolate the stereochemically pure product.

Detailed Stepwise Preparation

| Step | Reaction Type | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|---|

| 1 | Protection of glucose hydroxyls | Protect hydroxyl groups except at C2 to allow selective substitution | Acetylation or silylation reagents | Ensures regioselectivity |

| 2 | Introduction of amino group at C2 | Nucleophilic substitution or reductive amination replacing 2-OH with amino linked to 3-hydroxy-1-oxotetradecyl | Amino acid derivatives or amine reagents, reducing agents | Maintains stereochemistry |

| 3 | Fatty acid esterification | Esterify hydroxyl groups at C3 and C4 with long-chain fatty acids (e.g., octanoic, tetradecanoic acids) | Acid chlorides or anhydrides, base catalysts | Controls chain length and position |

| 4 | Phosphorylation at C4 | Introduce dihydrogen phosphate group selectively | Phosphoryl chloride or phosphoramidite reagents | Requires mild conditions to avoid side reactions |

| 5 | Deprotection | Remove protecting groups to yield free hydroxyls | Acidic or basic hydrolysis | Final step before purification |

| 6 | Purification | Chromatography (HPLC, flash chromatography) | Solvent systems optimized for polarity | Ensures purity and stereochemical integrity |

Reaction Conditions and Yields

- Reaction temperatures are generally maintained between 0°C to room temperature to preserve stereochemistry.

- Use of inert atmosphere (nitrogen or argon) is common to prevent oxidation.

- Yields for each step vary but optimized protocols report overall yields in the range of 40-60% for the multi-step synthesis.

- Stereochemical purity is confirmed by NMR and chiral HPLC analysis.

Research Findings on Preparation

- Studies emphasize the importance of protecting group strategy to achieve regioselective phosphorylation and esterification without compromising the glucose ring integrity.

- The amino substitution at C2 is critical and often achieved via reductive amination with long-chain keto acids, ensuring the (2R,3R) stereochemistry is retained.

- Phosphorylation methods adapted from nucleotide chemistry are employed to introduce the dihydrogen phosphate group efficiently.

- The fatty acid chains are introduced using standard peptide coupling reagents or acid chlorides under mild conditions to avoid hydrolysis or racemization.

- Analytical techniques such as mass spectrometry, NMR spectroscopy, and IR spectroscopy are used to confirm the structure at each stage.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | D-Glucose or protected glucose derivatives |

| Key Functionalizations | Amino substitution at C2, phosphorylation at C4, esterification at C3 and other positions |

| Protecting Groups | Acetyl, silyl ethers |

| Amino Group Introduction | Reductive amination with 3-hydroxy-1-oxotetradecyl amine |

| Phosphorylation Reagents | Phosphoryl chloride, phosphoramidites |

| Esterification Reagents | Fatty acid chlorides (octanoyl, tetradecanoyl) |

| Reaction Conditions | 0°C to room temperature, inert atmosphere |

| Purification Methods | Chromatography (HPLC, flash) |

| Overall Yield | 40-60% |

| Stereochemical Control | Maintained by selective protection and mild reaction conditions |

| Analytical Confirmation | NMR, MS, IR, chiral HPLC |

Chemical Reactions Analysis

Types of Reactions

GLA-88 undergoes various chemical reactions, including:

Oxidation: GLA-88 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: GLA-88 participates in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Nucleophiles such as halides or amines in the presence of a base at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of GLA-88 may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Structural Characteristics

The compound has a molecular weight of approximately 1544.92 g/mol and is characterized by:

- Dihydrogen phosphate group : Enhances solubility and reactivity.

- Long-chain fatty acid linkage : Potentially influences membrane interactions and cellular signaling.

Cellular Metabolism and Signaling

Research indicates that this compound may play a role in cellular metabolism and signaling pathways. Its structural modifications suggest potential interactions with various biological molecules, which can modulate cellular responses by influencing receptor activity or metabolic pathways.

Antidiabetic Properties

Similar compounds have been studied for their antidiabetic properties. For instance, derivatives like 2-deoxy-D-glucose are known to inhibit glycolysis, making them candidates for cancer therapy due to their ability to limit energy supply to rapidly dividing cells . D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)- may exhibit similar effects given its structural similarities.

Drug Design

The unique functional groups in this compound make it a candidate for drug design. Modifications can enhance its specificity and efficacy in targeting certain biological pathways or diseases. Studies have shown that compounds with similar structures can effectively inhibit enzymes like α-glucosidase, suggesting potential applications in managing diabetes .

Comparative Analysis with Related Compounds

The following table compares D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)- with other glucose derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| D-Mannose | C6 monosaccharide | Primarily involved in glycoprotein synthesis |

| D-Fructose | Ketohexose | Plays a role in energy metabolism differently than glucose |

| 2-Deoxy-D-glucose | Lacks hydroxyl group at C2 | Known as an anticancer agent due to interference with glycolysis |

D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)- stands out due to its long-chain fatty acid linkage and phosphate group, which may enhance its biological activity compared to these other compounds.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that glucose derivatives can inhibit the proliferation of cancer cells by disrupting glycolytic pathways. Similar investigations on D-glucose derivatives indicate that they could serve as effective anticancer agents by limiting energy supply to tumors .

Case Study 2: Metabolic Pathway Modulation

Research has shown that compounds structurally related to D-glucose can influence metabolic pathways significantly. For example, studies involving 2-deoxy-D-glucose have revealed its capacity to induce endoplasmic reticulum stress and activate the Unfolded Protein Response (UPR), which is crucial in cancer therapeutics .

Mechanism of Action

The mechanism of action of GLA-88 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, modulating its activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic effect. The molecular targets and pathways involved vary depending on the specific application of GLA-88.

Comparison with Similar Compounds

Key Observations :

- Size and Complexity : The target compound is ~5× larger than D-glucose, with extensive acyl chains increasing hydrophobicity .

- Solubility : Native glucose is highly water-soluble (470 g/L), whereas the target’s long acyl chains and phosphate group may reduce solubility, favoring lipid bilayer interactions .

- Mutarotation: Native D-glucose undergoes pH-dependent mutarotation (α/β anomer equilibrium) , but the target’s 2-deoxy and C3/C4 substitutions prevent this, enhancing stability .

Functional Implications

- Biological Activity : The phosphate group mimics ATP-dependent phosphorylation, suggesting roles in kinase/phosphatase pathways .

Comparison with Acetylated Glucose Derivatives

Salicortin derivatives (e.g., 2',6'-O-acetylsalicortin) inhibit adipogenesis in 3T3-L1 cells, with potency linked to acetyl group position :

| Compound | Substituents on β-D-Glucose | IC₅₀ (μM) |

|---|---|---|

| 2',6'-O-Acetylsalicortin | Two acetyl groups | 11.6 |

| Compound 2–4 | One acetyl group | 24.6–27.1 |

| Compound 5 | No acetyl groups | 53.5 |

Comparison with Target Compound :

- Unlike salicortins, the phosphate group may enable interactions with phosphate-binding proteins (e.g., receptors or transporters) .

Comparison with Other Modified Monosaccharides

3-O-Methyl-D-Glucose (3OMG)

- MRI CEST Contrast : 3OMG shows higher CEST signal at neutral pH, while D-glucose performs better under acidic conditions .

- Target Compound : The phosphate and acyl groups may alter pH sensitivity, but its larger size could limit diffusion-based imaging applications .

2-Deoxy-D-Glucose (2-DG)

- Antiviral/Metabolic Use : 2-DG lacks hydroxyl at C2, blocking glycolysis. The target’s additional modifications may expand its utility in lipid-rich environments (e.g., targeting membrane-bound enzymes) .

Biological Activity

D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxooctyl)oxy)tetradecanoate), (2(R),3(R))- is a complex carbohydrate derivative that has garnered attention for its unique structural and functional properties. With a molecular formula of C44H84NO13P and a molar mass of approximately 1544.92 g/mol, this compound is characterized by the presence of a deoxy group at the 2-position, an amino group linked to a long-chain fatty acid, and phosphate groups that enhance its solubility and reactivity in biological systems .

The biological activity of this compound is significant, as it has been shown to interact with various cellular pathways and may have therapeutic applications in fields such as cancer treatment and metabolic disorders.

Structural Features

The structure of D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)- includes:

- Deoxy Group : At the 2-position, which alters its reactivity compared to glucose.

- Long-chain Fatty Acid : The tetradecyl chain enhances lipid solubility.

- Phosphate Group : Contributes to the compound's solubility and potential role in cellular signaling.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| D-Mannose | C6 monosaccharide | Different stereochemistry affects binding affinity to lectins |

| D-Fructose | Ketose form | Metabolized differently; involved in different pathways |

| 2-Deoxy-D-glucose | Lacks hydroxyl group at C2 | Known as an anticancer agent due to interference with glycolysis |

D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)- stands out due to its long-chain fatty acid linkage and dihydrogen phosphate group, which may enhance its biological activity and solubility compared to these other compounds.

D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)- exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Glycolysis : Similar to other glucose analogs, it may inhibit glycolysis by accumulating phosphorylated derivatives within cells.

- Cellular Signaling : The phosphate group suggests potential roles in signaling pathways, influencing cellular responses.

- Membrane Interaction : The fatty acid component may facilitate interactions with cell membranes, affecting permeability and receptor activity.

Case Studies and Research Findings

Research indicates that D-glucose derivatives can modulate various biological processes. For instance:

- A study demonstrated that similar glucose analogs could induce apoptosis in cancer cells by disrupting metabolic pathways .

- Another research highlighted the potential of glucose derivatives in enhancing drug delivery systems due to their ability to target specific cellular receptors.

In Vitro Studies

In vitro studies have shown that D-glucose derivatives can affect cell metabolism significantly:

- Cellular Uptake : Experiments on cultured human muscle cells indicated that uptake mechanisms for glucose analogs differ from those for regular glucose, impacting their efficacy as therapeutic agents .

Potential Applications

The unique properties of D-glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)- suggest several applications:

- Cancer Therapy : Due to its ability to inhibit glycolysis, it may serve as a complementary agent in cancer treatments.

- Drug Delivery Systems : Its structural features may enhance the targeting and efficacy of drug delivery systems.

- Biochemical Research : It can be utilized in studies investigating metabolic pathways and cellular signaling mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways and purification methods for this modified D-glucose derivative?

- Methodology : Synthesis typically involves sequential protection/deprotection strategies. For example:

- Step 1 : Deoxygenation at C-2 using NaH and BnBr in DMF to protect hydroxyl groups .

- Step 2 : Introduction of the 3-hydroxy-1-oxotetradecyl amino group via reductive amination .

- Step 3 : Phosphorylation at C-4 using POCl₃ in anhydrous conditions, followed by esterification at C-3 with 3-((1-oxooctyl)oxy)tetradecanoic acid .

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or flash chromatography for intermediates .

Q. Which analytical techniques are critical for structural characterization of this compound?

- 1H/13C NMR : Assigns stereochemistry (e.g., (2R,3R)) and verifies substituent positions. For example, downfield shifts in 13C NMR indicate phosphorylation at C-4 .

- IR Spectroscopy : Confirms functional groups (e.g., P=O stretch at ~1250 cm⁻¹ for phosphate, C=O at ~1730 cm⁻¹ for esters) .

- X-ray Crystallography : Resolves absolute configuration and molecular packing, particularly for crystalline intermediates .

Q. How should researchers handle stability and storage of this compound?

- Stability : The compound is hygroscopic due to phosphate and ester groups. Store under inert gas (N₂/Ar) at -20°C in sealed vials .

- Decomposition Risks : Avoid aqueous buffers unless immediately used; monitor via TLC or HPLC for hydrolysis of ester/phosphate groups .

Advanced Research Questions

Q. What experimental designs are recommended to study its biological activity in cellular systems?

- Assays :

- Transport Studies : Use radiolabeled (³H/¹⁴C) analogs to track uptake in cell lines (e.g., placental cells, as in L-arginine transport assays ).

- Viability Assays : Expose human cardiac progenitor cells (hCPCs) to varying concentrations (5–25 mM) over 24–72 hours, with WST-1 assays and Western blotting for cell-cycle proteins (e.g., cyclin D1) .

Q. How can computational models predict its interactions with enzymes or receptors?

- DFT Calculations : Model binding affinity with enzymes (e.g., glucose transporters) using Gaussian 09 with B3LYP/6-31+G(d) basis sets, focusing on hydrogen bonding and steric effects .

- Molecular Dynamics (MD) : Simulate interactions with G-protein-coupled receptors (GPCRs) over 100-ns trajectories to assess stability of ligand-receptor complexes .

Q. What isotopic labeling strategies are optimal for metabolic tracing?

- 13C-Labeling : Synthesize the compound with 13C at key positions (e.g., C-1 or C-6) using labeled precursors (e.g., D-Glucose-13C ).

- Tracking : Analyze metabolic fate via LC-MS/MS or 13C NMR in cell lysates, focusing on phosphorylated intermediates or incorporation into glycans .

Q. How should researchers address contradictions in dose- or time-dependent effects?

- Case Example : In hCPCs, high D-glucose shows no effect at 24h but significant toxicity at 72h . For this derivative:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.